
Isothiocyanate de 4-butylphényle
Vue d'ensemble
Description
4-Butylphenyl isothiocyanate is an organic compound with the molecular formula C₁₁H₁₃NS It is a member of the isothiocyanate family, which is characterized by the functional group -N=C=S
Applications De Recherche Scientifique
4-Butylphenyl isothiocyanate has several scientific research applications:
Biology: It exhibits antimicrobial and anti-inflammatory properties, making it useful in biological research.
Medicine: It has potential anticancer properties and is studied for its role in chemoprevention.
Industry: It is used in the production of agrochemicals and as a reagent in biochemical assays.
Mécanisme D'action
Target of Action
Isothiocyanates (ITCs), including 4-Butylphenyl isothiocyanate, primarily target tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling intracellular transport, and segregating chromosomes during cell division .
Mode of Action
ITCs interact with tubulin, inhibiting its polymerization . This interaction disrupts the formation of microtubules, leading to alterations in cell structure and function.
Biochemical Pathways
ITCs can modulate a large number of cancer-related targets or pathways. These include the inhibition of cytochrome P450 (CYP) enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and other pathways involved in chemoprevention .
Result of Action
The molecular and cellular effects of ITCs’ action include the disruption of microtubule formation, leading to alterations in cell structure and function . Additionally, ITCs can induce apoptosis and inhibit cell proliferation, contributing to their anticancer properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ITCs. For example, the pH level can affect the formation of ITCs from glucosinolates . .
Analyse Biochimique
Biochemical Properties
4-Butylphenyl isothiocyanate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit deubiquitinating enzymes (DUBs) such as USP9x and UCH37, which are associated with tumorigenesis . By inhibiting these enzymes, 4-Butylphenyl isothiocyanate increases the ubiquitination and subsequent degradation of oncogenic proteins like Mcl-1 and Bcr-Abl . This interaction highlights its potential as an anticancer agent.
Cellular Effects
4-Butylphenyl isothiocyanate exerts various effects on different types of cells and cellular processes. It has been shown to inhibit cell growth and migration in cancer cells, such as L9981 cells, in a dose-dependent manner . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of several oncogenic proteins and enzymes involved in antioxidant response, apoptosis, and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of 4-Butylphenyl isothiocyanate involves its binding interactions with biomolecules and enzyme inhibition. It inhibits deubiquitinating enzymes, leading to increased ubiquitination and degradation of target proteins . This compound also modulates gene expression by affecting transcription factors and signaling pathways involved in cell survival and proliferation . These molecular interactions contribute to its anticancer and chemopreventive properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Butylphenyl isothiocyanate can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that isothiocyanates, including 4-Butylphenyl isothiocyanate, can induce oxidative stress and suppress metastasis in cancer cells over extended periods . The compound’s stability and degradation products may also impact its efficacy and safety in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Butylphenyl isothiocyanate vary with different dosages in animal models. At lower doses, it may exhibit chemopreventive and anticancer properties, while higher doses could lead to toxic or adverse effects . Understanding the threshold effects and optimal dosages is essential for its potential therapeutic applications. Animal studies have provided insights into the compound’s efficacy and safety profile at various dosage levels.
Metabolic Pathways
4-Butylphenyl isothiocyanate is involved in metabolic pathways that include its conjugation with glutathione in the liver, followed by enzymatic degradation and excretion in the urine . This metabolic process, known as the mercapturic acid pathway, plays a crucial role in the compound’s detoxification and elimination from the body. The interaction with enzymes and cofactors in this pathway affects its metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 4-Butylphenyl isothiocyanate within cells and tissues involve various transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
4-Butylphenyl isothiocyanate’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within cells can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Butylphenyl isothiocyanate can be synthesized through several methods:
From Amines and Thiophosgene: This method involves the reaction of primary amines with thiophosgene.
From Amines and Carbon Disulfide: This method uses carbon disulfide and a catalyst such as di-tert-butyl dicarbonate.
From Phenyl Chlorothionoformate and Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.
Industrial Production Methods
Industrial production of 4-Butylphenyl isothiocyanate typically involves the reaction of phenyl isothiocyanate with the corresponding amines under nitrogen protection and mild conditions. This method is preferred due to its low toxicity, safety, and high yield .
Analyse Des Réactions Chimiques
4-Butylphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form thioureas.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Oxidation and Reduction: While specific oxidation and reduction reactions of 4-Butylphenyl isothiocyanate are less documented, isothiocyanates generally can undergo such reactions under appropriate conditions.
Comparaison Avec Des Composés Similaires
4-Butylphenyl isothiocyanate can be compared with other isothiocyanates such as:
Phenyl isothiocyanate: Similar in structure but lacks the butyl group, making it less hydrophobic.
Benzyl isothiocyanate: Contains a benzyl group instead of a butyl group, which affects its reactivity and biological activity.
Sulforaphane: A well-known isothiocyanate with potent anticancer properties, derived from cruciferous vegetables.
4-Butylphenyl isothiocyanate is unique due to its specific structural features, which influence its chemical reactivity and biological activities.
Propriétés
IUPAC Name |
1-butyl-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-2-3-4-10-5-7-11(8-6-10)12-9-13/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVPXJHMTUKENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177744 | |
| Record name | 4-Butylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23165-44-8 | |
| Record name | 1-Butyl-4-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23165-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butylphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Butylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23165-44-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


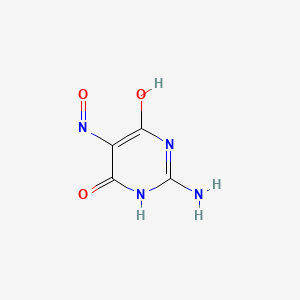
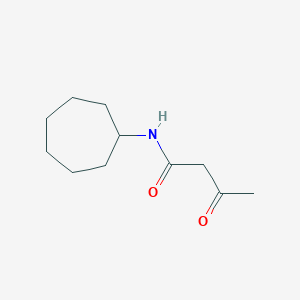
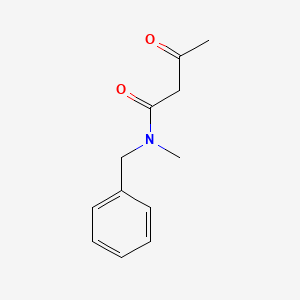
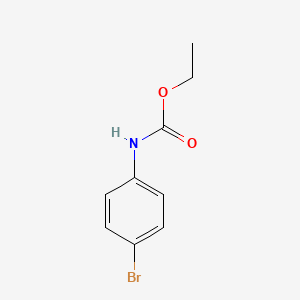

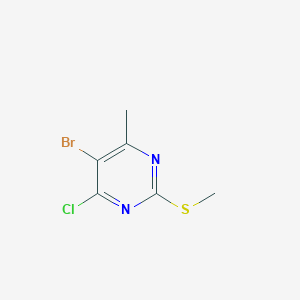
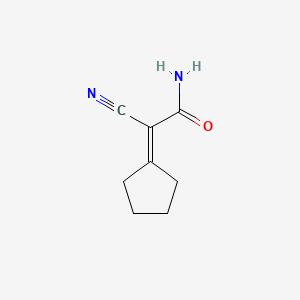
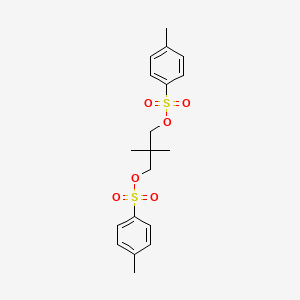





![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)
